Cyclohexyl N-cyclohexylcarbamate

Description

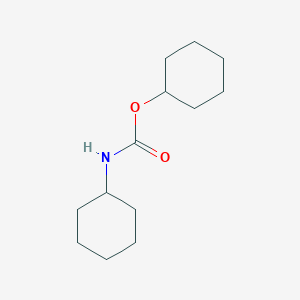

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAXEFPTKIJYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391290 | |

| Record name | Cyclohexyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20258-07-5 | |

| Record name | Cyclohexyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL N-CYCLOHEXYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Cyclohexyl N-cyclohexylcarbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Cyclohexyl N-cyclohexylcarbamate

Executive Summary: This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a compound of interest for various applications in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, detailed experimental protocols, and the critical rationale behind methodological choices. The core synthesis is presented as a two-step process, beginning with the formation of a cyclohexyl isocyanate intermediate, followed by its reaction with cyclohexanol. Emphasis is placed on procedural safety, in-process validation, and alternative, greener synthetic strategies. This guide serves as a practical, authoritative resource grounded in established chemical principles and supported by relevant literature.

Introduction and Strategic Importance

Chemical Identity of this compound

This compound is a disubstituted carbamate with the molecular formula C₁₃H₂₃NO₂.[1] The structure consists of a central carbamate functional group (-NHCOO-) where the nitrogen atom is bonded to one cyclohexyl ring and the ester oxygen is bonded to another. Understanding its chemical properties is fundamental to its synthesis and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₃H₂₃NO₂ | PubChem[1] |

| Molecular Weight | 225.33 g/mol | PubChem[1] |

| CAS Number | 20258-07-5 | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)OC2CCCCC2 | PubChem[1] |

Significance and Applications

Carbamates are a crucial class of organic compounds. While specific applications for this compound are not broadly documented, the carbamate moiety is a key structural feature in pharmaceuticals and agrochemicals.[2] Furthermore, carbamates serve as important intermediates in the synthesis of isocyanates via non-phosgene routes, which is a significant area of research due to the high toxicity of phosgene.[3][4] The synthesis of this specific carbamate provides a model system for methodologies that can be applied to more complex molecules in drug discovery and materials science.

Retrosynthetic Analysis and Core Synthesis Strategy

The most logical and industrially relevant approach to constructing the this compound scaffold involves a strategic disconnection at the carbamate linkage. The retrosynthetic analysis reveals two primary starting materials: cyclohexylamine and cyclohexanol. The forward synthesis, therefore, involves converting one of these precursors into a highly reactive intermediate that can readily couple with the other. The most common strategy employs the formation of an isocyanate from the amine, which then serves as a potent electrophile for the alcohol.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: The Isocyanate Route

This robust, two-step pathway is the most established method for synthesizing N-substituted carbamates. It offers high yields and a predictable reaction profile.

Caption: Experimental workflow for the two-step isocyanate route.

Step 1: Synthesis of Cyclohexyl Isocyanate

The critical intermediate, cyclohexyl isocyanate, is typically prepared by reacting cyclohexylamine with a phosgene equivalent. While phosgene gas is historically common, its extreme toxicity makes safer alternatives preferable. Triphosgene, a stable solid that generates phosgene in situ, is a widely adopted substitute.[5]

Causality Behind Experimental Choices:

-

Reagent: Triphosgene is chosen over phosgene gas for its significantly improved safety profile and ease of handling. It is a crystalline solid that decomposes under reaction conditions to provide the necessary phosgene.

-

Solvent: A high-boiling, inert solvent like toluene or xylene is used.[5] This serves two purposes: it allows the reaction to be conducted at the elevated temperatures (95-115 °C) required for the reaction to proceed efficiently, and it can aid in the removal of any residual water via azeotropic distillation.

-

Acid Scavenging: The reaction of the amine hydrochloride salt is often preferred, which is formed by adding HCl to the cyclohexylamine.[5] This prevents side reactions, such as the formation of N,N'-dicyclohexylurea, by ensuring the amine is protonated and reacts in a controlled manner with the generated phosgene.

Experimental Protocol: Synthesis of Cyclohexyl Isocyanate This protocol is adapted from established industrial procedures.[5]

-

Amine Salt Formation: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add cyclohexylamine and toluene. Heat the mixture to approximately 85-95 °C.

-

Slowly add hydrochloric acid to the stirring solution over 2-3 hours, maintaining the temperature. Monitor the pH to ensure it remains in the range of 3-7.

-

After the addition is complete, heat the mixture to reflux to remove water azeotropically.

-

Phosgenation: Cool the mixture slightly and transfer the resulting slurry of cyclohexylamine hydrochloride in toluene to an esterification kettle.

-

Slowly add a solution of triphosgene in toluene to the slurry while maintaining the temperature between 95-115 °C. The reaction is exothermic and will produce gaseous HCl and CO₂, which must be safely vented through the scrubber.

-

Reaction Completion & Purging: After the triphosgene addition is complete, maintain the reaction at temperature for approximately 30-60 minutes to ensure full conversion.

-

Purge the reaction mixture with an inert gas, such as nitrogen, for 1-2 hours to remove any residual dissolved HCl and phosgene.[5]

-

Isolation: The resulting cyclohexyl isocyanate can be isolated from the toluene solvent by fractional distillation under reduced pressure.

Step 2: Nucleophilic Addition to Form the Carbamate

This step involves the classic reaction between an isocyanate and an alcohol. The lone pair of electrons on the hydroxyl oxygen of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexyl isocyanate.

Mechanism of Carbamate Formation: The reaction proceeds via a nucleophilic addition mechanism. The oxygen atom of cyclohexanol attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the oxygen to the nitrogen, resulting in the stable carbamate product. The reaction is typically exothermic and proceeds readily.[6]

Caption: Mechanism of nucleophilic addition for carbamate formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclohexanol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Place a solution of cyclohexyl isocyanate (1.0 equivalent) in the same solvent into the dropping funnel.

-

Slowly add the isocyanate solution to the stirring alcohol solution at room temperature. An ice bath can be used to control the initial exotherm if necessary.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A key diagnostic marker is the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band in the IR spectrum, typically found around 2250-2270 cm⁻¹.

-

Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until monitoring indicates the complete consumption of the isocyanate.

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product, often a solid or oil, can be purified. If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

If it is an oil, purification can be achieved via column chromatography on silica gel.

-

Alternative Phosgene-Free Synthesis Pathways

Growing awareness of environmental and safety issues has driven research into "greener" methods for carbamate synthesis that avoid toxic reagents like phosgene and its derivatives.[4] These methods often utilize carbon dioxide (CO₂) as a renewable and non-toxic C1 building block.[2][7]

A promising alternative involves the direct coupling of cyclohexylamine, CO₂, and an alkylating agent (derived from cyclohexanol).[8][9] Another approach uses catalysts to facilitate the direct reaction of an amine, an alcohol, and CO₂.[7]

Caption: Conceptual workflow for a greener, CO₂-based synthesis route.

While these methods are mechanistically elegant and environmentally superior, they may require catalyst development and optimization for this specific substrate combination to achieve the high yields and purity seen in the traditional isocyanate route.[10]

Safety and Handling

Ensuring laboratory safety is paramount when performing this synthesis. Each reactant and intermediate possesses unique hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: Key Reagent and Product Safety Information

| Substance | Key Hazards | Recommended Precautions | Source |

|---|---|---|---|

| Cyclohexylamine | Corrosive, Flammable, Toxic | Work in a fume hood, wear gloves, eye protection, and flame-retardant lab coat. | - |

| Triphosgene | Highly toxic upon inhalation, contact, or ingestion. Releases phosgene gas. | Handle only in a well-ventilated fume hood. Use extreme caution. Have an emergency plan. | [5] |

| Cyclohexyl Isocyanate | Toxic, Lachrymator, Water-reactive. | Reacts exothermically with alcohols, amines, and water.[6] Use anhydrous conditions. Handle in a fume hood with appropriate PPE. | NOAA CAMEO[6] |

| Cyclohexanol | Irritant, Combustible liquid. | Avoid contact with skin and eyes. Keep away from ignition sources. | PubChem[11] |

| This compound | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of as hazardous waste. | ECHA[1] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step isocyanate-based pathway. This method, which involves the formation of cyclohexyl isocyanate from cyclohexylamine followed by its reaction with cyclohexanol, is high-yielding and well-understood. The use of triphosgene as a phosgene substitute enhances the safety of the first step, though stringent safety protocols remain essential. As the field of green chemistry advances, alternative phosgene-free routes utilizing carbon dioxide present a promising future direction, aligning with goals of increased sustainability and reduced process hazards. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and study this compound and its derivatives.

References

- Preparation method of cyclohexyl isocyanate.

-

2,6-dimethylphenylthiourea. Organic Syntheses Procedure. [Link]

-

Phenyl N-cyclohexylcarbamate. PubMed Central (PMC), NIH. [Link]

-

Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]

-

LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

-

LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]

-

Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

Cyclohexanol. PubChem, NIH. [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Oxford Academic. [Link]

-

Green synthesis of carbamates from CO2, amines and alcohols. RSC Publishing. [Link]

-

Safety Data Sheet: Cyclohexylbenzene. Carl ROTH. [Link]

-

Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. ResearchGate. [Link]

-

Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate. [Link]

- Phosgene-free process for preparing carbamates.

-

Continuous Synthesis of Carbamates from CO2 and Amines. PubMed Central (PMC). [Link]

-

Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Journal of Oleo Science. [Link]

-

Material Safety Data Sheet CYCLOHEXYL NITRITE. Valsynthese SA. [Link]

Sources

- 1. This compound | C13H23NO2 | CID 3307288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LICP Develops New Method for Synthesizing Cyclohexylcarbamate----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

- 4. LICP Develops New Method for Synthesizing Cyclohexylcarbamate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 5. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]

- 6. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 9. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]

- 10. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Cyclohexyl N-cyclohexylcarbamate" physical and chemical properties

An In-Depth Technical Guide to Cyclohexyl N-cyclohexylcarbamate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with practical, field-proven insights to serve as an essential resource for laboratory applications.

Core Compound Identification

This compound is a disubstituted carbamate ester. The carbamate functional group, an "amide-ester" hybrid, is a key structural motif in numerous biologically active compounds and polymers.[1] This particular molecule features two cyclohexyl rings, one attached to the nitrogen (N-cyclohexyl) and the other to the ester oxygen (O-cyclohexyl), lending it significant lipophilicity.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₁₃H₂₃NO₂[2]

-

Synonyms: Cyclohexyl cyclohexylcarbamate, Carbamic acid, N-cyclohexyl-, cyclohexyl ester[2]

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various systems, including solubility, formulation, and biological interactions. The data below are derived from computational models and available databases.

| Property | Value | Source |

| Molecular Weight | 225.33 g/mol | PubChem[2], Sigma-Aldrich[3] |

| Monoisotopic Mass | 225.172878976 Da | PubChem[2] |

| XLogP3-AA (Lipophilicity) | 3.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

| Appearance | White to off-white solid (predicted) | Inferred from typical carbamates |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from high XLogP3 value |

The high XLogP3 value of 3.6 indicates significant non-polarity, suggesting that this compound will exhibit poor solubility in aqueous media but good solubility in organic solvents. This is a critical consideration for selecting appropriate solvent systems for synthesis, purification, and biological assays.

Synthesis and Reactivity

Synthesis Pathway: Nucleophilic Addition

The most direct and industrially relevant method for synthesizing N,O-disubstituted carbamates is the reaction of an isocyanate with an alcohol. This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group.

The synthesis of this compound is logically achieved by reacting cyclohexyl isocyanate with cyclohexanol . The choice of a non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent side reactions with the highly reactive isocyanate. A tertiary amine catalyst, such as triethylamine (TEA) or a more potent catalyst like dibutyltin dilaurate (DBTDL), is often employed to accelerate the reaction, particularly if the alcohol is sterically hindered.

Sources

Cyclohexyl N-cyclohexylcarbamate: Structural Properties and Pharmacological Potential

[1]

Executive Summary

Cyclohexyl N-cyclohexylcarbamate (CAS: 20258-07-5) is a lipophilic carbamate ester characterized by two cyclohexyl rings flanking a central carbamate linkage.[1] While primarily utilized as a stable intermediate in the synthesis of agrochemicals and pharmaceuticals, its structural motifs suggest specific biological interactions relevant to drug discovery.[1][2]

This technical guide analyzes the compound's physicochemical profile, potential mechanisms of action (including metabolic release of bioactive amines), and experimental frameworks for validating its biological activity. It serves as a blueprint for researchers investigating carbamate-based prodrug strategies or assessing the toxicological impact of industrial intermediates.[1]

Physicochemical Profile & Structural Analysis[3][4]

The biological behavior of this compound is dictated by its high lipophilicity and steric bulk.[1] Unlike simple methyl carbamates (often potent AChE inhibitors), the dicyclohexyl motif introduces significant hydrophobic character and steric shielding.[1]

Table 1: Key Physicochemical Properties[1]

| Property | Value | Biological Implication |

| Molecular Formula | C₁₃H₂₃NO₂ | -- |

| Molecular Weight | 225.33 g/mol | Optimal for oral bioavailability (<500 Da).[1] |

| LogP (Predicted) | ~3.6 | High lipophilicity; predicts high membrane permeability and potential blood-brain barrier (BBB) crossing.[1] |

| TPSA | 38.3 Ų | Excellent range for cell membrane penetration (<140 Ų).[1] |

| H-Bond Donors | 1 (NH) | Facilitates receptor binding via hydrogen bonding.[1] |

| H-Bond Acceptors | 2 (C=O, -O-) | Interaction points for serine hydrolase active sites.[1] |

| Solubility | Low (Water), High (DMSO, DCM) | Requires formulation (e.g., lipid nanoparticles) for biological assays. |

Potential Biological Mechanisms[1][2][5]

Metabolic Activation & Pharmacokinetics

The primary biological activity of this compound likely stems from its metabolic fate.[1] As a carbamate, it is susceptible to hydrolysis by carboxylesterases or spontaneous hydrolysis in acidic environments, acting as a potential prodrug or toxicological precursor.[1]

Metabolic Pathway Visualization

The following diagram illustrates the hydrolysis pathway releasing Cyclohexylamine (a known sympathomimetic) and Cyclohexanol (a CNS depressant).[1]

Figure 1: Metabolic degradation pathway showing the release of bioactive metabolites.

Interaction with Serine Hydrolases (AChE/BChE)

Carbamates are classical inhibitors of Acetylcholinesterase (AChE).[1] However, the "Structure-Activity Relationship" (SAR) for this compound suggests:

-

Steric Hindrance: The bulky N-cyclohexyl group may prevent the molecule from fitting deeply into the catalytic triad of AChE compared to N-methyl carbamates (e.g., physostigmine).[1]

-

Hydrophobic Interactions: The dicyclohexyl groups may bind to the peripheral anionic site (PAS) of AChE or Butyrylcholinesterase (BChE), potentially acting as a non-competitive or mixed-type inhibitor rather than a competitive suicide substrate.[1]

Experimental Protocols

To validate the biological potential, the following standardized protocols are recommended. These move beyond simple observation to mechanistic validation.[1]

Synthesis Verification (The "Isocyanate Route")

Before biological testing, high-purity material must be synthesized to avoid false positives from impurities (e.g., residual isocyanates).

-

Reagents: Cyclohexyl isocyanate (1.0 eq), Cyclohexanol (1.1 eq), Dibutyltin dilaurate (DBTDL, cat.), Dry Toluene.

-

Procedure:

-

Validation: ¹H-NMR must show the appearance of the carbamate NH signal (~4.5–5.0 ppm) and disappearance of the isocyanate peak in IR (~2270 cm⁻¹).

Hydrolytic Stability Assay (Simulated Fluids)

Determines if the compound acts as a stable drug or a labile prodrug.[1]

-

Preparation: Prepare 10 mM stock in DMSO.

-

Incubation: Dilute to 100 µM in:

-

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring the parent ion (m/z 226 [M+H]⁺) and appearance of Cyclohexylamine (m/z 100).[1]

-

Calculation: Plot ln(concentration) vs. time to determine half-life (

).

AChE Inhibition Screening (Modified Ellman’s Method)

To test the hypothesis of enzyme inhibition.[1]

-

Enzyme: Electric eel AChE or Recombinant Human AChE.

-

Substrate: Acetylthiocholine iodide (ATCh).[1]

-

Chromogen: DTNB (Ellman's Reagent).[1]

-

Protocol:

-

Plate Setup: In a 96-well plate, add 150 µL Phosphate Buffer (pH 8.0).

-

Inhibitor: Add 20 µL of test compound (range 1 nM – 100 µM).

-

Enzyme: Add 20 µL AChE solution (0.1 U/mL). Incubate 10 min at 25°C.

-

Substrate: Add 10 µL ATCh/DTNB mixture.

-

Read: Monitor Absorbance at 412 nm for 10 min (kinetic mode).

-

-

Control: Physostigmine (Positive Control).[1]

-

Data Analysis: Calculate % Inhibition =

.[1]

Toxicology & Safety Profile

While often considered an intermediate, the compound carries specific hazard classifications that researchers must respect.[1]

Strategic Research Workflow

The following Graphviz diagram outlines the logical flow for evaluating this compound, from synthesis to lead optimization.

Figure 2: Decision tree for pharmacological evaluation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3307288, this compound.[1] Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: this compound (EC 665-578-4).[1] Retrieved from [Link][1]

-

Kumari, S., et al. (2025). Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine.[1] ResearchGate.[1] Retrieved from [Link]

Cyclohexyl N-cyclohexylcarbamate: Technical Guide to a Lipophilic Scaffold

This technical guide provides an in-depth analysis of Cyclohexyl N-cyclohexylcarbamate (CAS: 20258-07-5), a lipophilic small molecule that serves dual roles in chemical biology: as a stable structural pharmacophore for lipid-mimetic design and as a critical process impurity in peptide synthesis.

Executive Summary

This compound (also known as dicyclohexyl carbamate) is a highly lipophilic alkyl carbamate. Unlike its aryl carbamate analogs (e.g., URB597) which act as potent "suicide inhibitors" of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), this bis-cyclohexyl derivative exhibits significant hydrolytic stability. This stability makes it a valuable negative control in enzyme inhibition assays and a robust prodrug moiety for enhancing the membrane permeability of hydrophilic amines or alcohols. Additionally, it is a frequent, often overlooked byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC), necessitating rigorous purification protocols in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile

The molecule consists of two cyclohexyl rings linked by a carbamate functional group. Its high lipophilicity drives its utility in modifying drug distribution but also contributes to its environmental persistence.

| Property | Value | Relevance |

| IUPAC Name | This compound | Official nomenclature |

| CAS Number | 20258-07-5 | Unique identifier |

| Molecular Formula | C₁₃H₂₃NO₂ | |

| Molecular Weight | 225.33 g/mol | Small molecule fragment range |

| LogP (Predicted) | ~3.6 - 4.1 | High membrane permeability; low aqueous solubility |

| H-Bond Donors | 1 (NH) | Specific binding interactions |

| H-Bond Acceptors | 2 (C=O, -O-) | Interaction with Serine hydrolase oxyanion holes |

| Stability | High (Alkyl carbamate) | Resistant to spontaneous hydrolysis compared to aryl esters |

Synthesis & Formation Pathways[3][4][5]

Intentional Synthesis (Urethane Formation)

For research purposes, the compound is synthesized via the nucleophilic addition of cyclohexanol to cyclohexyl isocyanate. This "click-like" reaction is atom-economical and high-yielding.

Protocol:

-

Reagents: Cyclohexyl isocyanate (1.0 eq), Cyclohexanol (1.1 eq), Dibutyltin dilaurate (DBTDL, 0.1 mol% catalyst).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Conditions: Reflux at 80°C (toluene) or RT (DCM) for 4–12 hours under N₂ atmosphere.

-

Workup: Evaporation of solvent followed by recrystallization from hexane/ethyl acetate.

Formation as a Process Impurity (The DCC Pathway)

In peptide coupling reactions using DCC, the primary byproduct is Dicyclohexylurea (DCU). However, in the presence of excess alcohols or under specific rearrangement conditions involving CO₂, This compound can form as a lipophilic contaminant that co-elutes with protected peptides.

Figure 1: Dual pathways for the formation of this compound: Intentional synthesis vs. process impurity generation.

Bioactivity & Mechanism of Action[6][7][8]

The "Stable Pharmacophore" Concept

Unlike aryl carbamates (e.g., physostigmine, URB597), which inhibit enzymes by transferring the carbamoyl group to a catalytic serine (carbamylation), alkyl carbamates like this compound are poor carbamylating agents.

-

Leaving Group Physics: The leaving group would be a cyclohexyl alkoxide (pKa ~16), which is a far poorer leaving group than a phenoxide (pKa ~10).

-

Result: The molecule binds to the active site of lipophilic enzymes (like FAAH or Lipases) but does not covalently modify them efficiently. It acts as a reversible competitive inhibitor or a substrate mimic.

Mechanism Comparison: Aryl vs. Alkyl

This distinction is critical for researchers designing serine hydrolase inhibitors.

Figure 2: Mechanistic divergence. Aryl carbamates lead to covalent enzyme inactivation, while the target alkyl carbamate resists hydrolysis, resulting in reversible binding.

Toxicology & Environmental Impact

Researchers must handle this compound with care due to its environmental persistence.

-

GHS Classification: Aquatic Chronic 2 (H411).[1]

-

Bioaccumulation: High LogP suggests potential for bioaccumulation in aquatic organisms.

-

Disposal: All aqueous waste containing this compound must be treated as hazardous organic waste; do not release into municipal drains.

Experimental Protocols

Protocol A: Purification from Peptide Synthesis Mixtures

If this compound is suspected as a contaminant (appearing as a non-polar peak in HPLC):

-

Detection: Use GC-MS or LC-MS (APCI mode). It does not ionize well in ESI due to lack of basic nitrogens. Look for m/z 226 [M+H]+.

-

Solubility Differential: The carbamate is highly soluble in Hexane and Ether, whereas peptides are not.

-

Extraction:

-

Dissolve crude peptide mixture in minimal DCM.

-

Precipitate peptide with cold Diethyl Ether.

-

The carbamate will remain in the supernatant (Ether layer).

-

Note: This is the inverse of removing DCU (which is insoluble in DCM).

-

Protocol B: Metabolic Stability Assay ( Microsomal Stability)

To verify the "stable pharmacophore" claim:

-

Incubation: Incubate 1 µM compound with human liver microsomes (HLM) at 37°C.

-

Cofactors: Add NADPH to assess oxidative metabolism (CYP450) vs. simple buffer for hydrolytic stability (Esterases).

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.

-

Expectation: Minimal degradation in buffer (hydrolytically stable); slow degradation with NADPH (hydroxylation of cyclohexyl rings).

References

-

PubChem. this compound (Compound CID 3307288).[1] National Library of Medicine. Available at: [Link]

-

Vacondio, F., et al. (2015). Carbamate Inhibitors of FAAH: A Review. Journal of Medicinal Chemistry.[2] (Contextual grounding on carbamate mechanism).

-

Sheehan, J. C., & Hess, G. P. (1955).[3] A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. (Origin of DCC byproducts).

Sources

An In-depth Technical Guide to Target Identification Studies for Cyclohexyl N-cyclohexylcarbamate

Foreword: Charting the Unseen Interactions of a Novel Carbamate

In the landscape of drug discovery and chemical biology, the journey from a bioactive small molecule to a validated therapeutic target is both a formidable challenge and a critical endeavor. Cyclohexyl N-cyclohexylcarbamate, a molecule with a relatively unexamined biological profile, represents a compelling case for the application of modern target deconvolution strategies. The carbamate functional group is a well-established pharmacophore, present in numerous approved drugs and pesticides, often acting as an inhibitor of hydrolytic enzymes such as acetylcholinesterase and fatty acid amide hydrolase (FAAH)[1][2][3]. This precedent provides a fertile ground for hypothesis-driven investigation into its molecular mechanism of action.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, integrated strategy for the systematic identification and validation of the protein targets of this compound. We will navigate from initial computational predictions to the intricacies of chemical probe synthesis, culminating in robust biophysical and cellular validation assays. Each step is designed not merely as a protocol to be followed, but as a logical progression, with the rationale behind each experimental choice explicitly detailed to ensure scientific integrity and a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify a target, but to understand the "why" behind the "how," thereby accelerating the translation of a chemical entity into a tool for biological discovery or a novel therapeutic.

Part 1: Hypothesis Generation and In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, a thorough in silico analysis is paramount. Computational methods can provide initial hypotheses about potential targets, guiding the design of subsequent experiments and saving considerable time and resources[4][5]. For a novel compound like this compound, this process is particularly valuable due to the lack of existing biological data.

The primary in silico strategies revolve around the principle of "guilt by association" and structure-based predictions. Given that the carbamate moiety is a known "privileged" structure in medicinal chemistry, we can leverage existing knowledge of other carbamate-containing molecules[1][3].

1.1. Ligand-Based Virtual Screening:

This approach identifies potential targets by comparing this compound to databases of compounds with known biological activities.

-

2D Similarity Searching: Utilizes topological fingerprints to identify compounds with similar structural features. This can rapidly flag potential target classes. For instance, similarity to known FAAH inhibitors like URB597 could suggest FAAH as a candidate target[2].

-

3D Shape-Based Screening: Compares the three-dimensional conformation of the molecule to known ligands. This method can identify functionally related compounds even with dissimilar 2D structures.

1.2. Structure-Based Virtual Screening (Molecular Docking):

If high-resolution structures of potential target proteins are available, molecular docking can predict the binding pose and estimate the binding affinity of this compound. This is particularly useful for testing specific hypotheses generated from ligand-based screening. For example, docking into the active site of FAAH or various isoforms of NADPH oxidase could provide a structural basis for potential inhibition[3][6].

Table 1: Potential Target Classes for this compound Based on In Silico Analysis and Literature Precedent

| Target Class | Rationale | Key Examples | Potential Effect of Inhibition |

| Serine Hydrolases | The carbamate moiety can act as a covalent inhibitor of serine hydrolases. | Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), Carboxylesterases. | Analgesia, anxiolysis (FAAH); Neurological effects (AChE)[2][3]. |

| Oxidoreductases | Structurally similar compounds have shown activity against these enzymes. | NADPH Oxidase (NOX) isoforms. | Anti-inflammatory, cardioprotective effects[6][7]. |

| G-Protein Coupled Receptors (GPCRs) | A significant portion of approved drugs target GPCRs, making them a plausible, albeit broad, target class. | Various | Diverse signaling pathway modulation. |

The output of this in silico phase is not a definitive answer but a prioritized list of candidate targets that will inform the design of the chemical probe and the subsequent experimental workflows.

Part 2: The Cornerstone of Target ID: Chemical Probe Synthesis

To experimentally identify the binding partners of this compound from a complex biological mixture, it is essential to create a "chemical probe." This is a modified version of the parent molecule that incorporates a reporter tag (e.g., biotin for affinity purification) and often a photo-reactive crosslinker for covalent capture of interacting proteins[8][9][10]. The design of this probe is a critical step, as a poorly designed probe can lead to a loss of biological activity or the introduction of artifacts.

2.1. Design Principles for a this compound Probe:

-

Preservation of Activity: The modifications should be made at a position on the molecule that is not critical for target binding. A structure-activity relationship (SAR) study, if available, would be invaluable here. In its absence, a common strategy is to attach the linker to a solvent-exposed region of the molecule when docked into a hypothetical target. For this compound, one of the cyclohexyl rings offers a potential attachment point.

-

Linker Selection: The linker should be of sufficient length to minimize steric hindrance between the tag and the target protein but not so long as to introduce excessive flexibility or non-specific interactions. A polyethylene glycol (PEG)-based linker is often a good choice due to its hydrophilicity and low non-specific binding.

-

Tag and Crosslinker: Biotin is the gold standard for affinity purification due to its high-affinity interaction with streptavidin. A photo-reactive group, such as a diazirine or benzophenone, is incorporated to enable UV-light-induced covalent bond formation between the probe and its target, which is particularly useful for capturing transient or weak interactions[11].

Figure 1: Logical components of an affinity-based chemical probe.

2.2. Generalized Protocol for Probe Synthesis:

This protocol outlines a conceptual synthetic route. The actual chemical steps would need to be optimized by a synthetic chemist.

-

Functionalization of the Parent Compound: Introduce a reactive handle (e.g., an alcohol or amine) on one of the cyclohexyl rings of this compound. This may require a multi-step synthesis starting from a functionalized cyclohexanol or cyclohexylamine.

-

Linker Attachment: React the functionalized parent compound with a heterobifunctional linker (e.g., one end with an NHS ester to react with an amine, the other with an alkyne for "click" chemistry).

-

Tag and Crosslinker Conjugation: Synthesize a molecule containing the biotin tag, the photo-reactive crosslinker, and a complementary reactive group (e.g., an azide to react with the alkyne on the linker via copper-catalyzed azide-alkyne cycloaddition - "click chemistry").

-

Final Conjugation and Purification: "Click" the two pieces together to form the final probe. Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry and NMR.

-

Biological Validation of the Probe: Before proceeding, it is crucial to confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay. An inactive probe will not identify the correct targets.

Part 3: Unbiased Target Discovery via Affinity Chromatography-Mass Spectrometry (AC-MS)

With a validated chemical probe in hand, the next step is to use it to "fish" for its binding partners from a complex biological sample, such as a cell lysate or tissue homogenate. This is a cornerstone of chemical proteomics[12][13].

Figure 2: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

3.1. Step-by-Step Protocol for AC-MS:

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., one where a phenotype was observed) to a high density. Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Probe Incubation: Incubate the cell lysate with the biotinylated chemical probe. A crucial control is to run a parallel incubation where the lysate is pre-incubated with an excess of the original, untagged this compound. This "competition" experiment is essential for distinguishing specific targets from non-specific binders.

-

Photo-Crosslinking: If the probe contains a photo-reactive group, expose the incubations to UV light (typically 365 nm) to induce covalent crosslinking.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any interacting proteins[14].

-

Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration and detergent) to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution and Sample Preparation: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer. Reduce, alkylate, and digest the eluted proteins into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine their amino acid sequences.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the acquired MS/MS spectra against a protein database to identify the proteins. Quantify the abundance of each protein in the probe-treated sample versus the competitor-treated control sample.

3.2. Data Presentation and Hit Selection:

The primary output of the AC-MS experiment is a list of identified proteins. True hits are those that are significantly enriched in the probe-only sample compared to the competition control.

Table 2: Example Data Output from an AC-MS Experiment

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe / Competition) | p-value | Annotation |

| P27707 | FAAH | 15.2 | 0.001 | High Confidence Hit |

| P06493 | NCF1 | 8.5 | 0.005 | High Confidence Hit |

| P12345 | XYZ | 1.8 | 0.25 | Non-specific binder |

| Q67890 | ABC | 1.2 | 0.88 | Non-specific binder |

Part 4: Orthogonal Validation of Target Engagement with CETSA

While AC-MS is a powerful discovery tool, it is essential to validate the identified "hits" using an orthogonal, label-free method. The Cellular Thermal Shift Assay (CETSA) is an ideal technique for this purpose. It is based on the principle that the binding of a small molecule to its target protein stabilizes the protein, leading to an increase in its melting temperature[15][16][17].

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

4.1. Step-by-Step Protocol for CETSA:

-

Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or this compound at various concentrations.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler[1].

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Protein Quantification: Collect the soluble fraction and quantify the amount of the specific target protein (identified from the AC-MS experiment) remaining at each temperature. This is typically done by Western blotting or, for proteome-wide analysis, by mass spectrometry (known as Thermal Proteome Profiling or TPP).

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and direct target engagement[18].

Part 5: Final Target Validation and Mechanistic Insights

Confirming direct binding via AC-MS and CETSA is a major milestone. However, final validation requires demonstrating that the interaction with the identified target is responsible for the compound's observed biological effect. This crucial step connects the molecular interaction to cellular phenotype[19][20][21].

5.1. Genetic Validation:

Genetic manipulation of the target gene is a powerful validation method[22].

-

siRNA/shRNA Knockdown: Temporarily reducing the expression of the target protein should, in theory, phenocopy the effect of this compound if it is an inhibitor. Conversely, if the compound is an activator, knockdown should have the opposite effect or occlude the compound's effect.

-

CRISPR/Cas9 Knockout: Permanently deleting the target gene provides the most definitive genetic evidence. Cells lacking the target should become insensitive to the compound.

5.2. Pharmacological Validation:

Use a known, well-characterized inhibitor or activator of the identified target protein. If this known modulator produces the same biological phenotype as this compound, it provides strong evidence that they share a common mechanism of action.

5.3. Hypothetical Case Study: FAAH as a Target

Let's assume our AC-MS and CETSA experiments identified Fatty Acid Amide Hydrolase (FAAH) as a high-confidence target.

-

Mechanism: FAAH is a serine hydrolase that degrades the endocannabinoid anandamide[2][3][23]. Carbamates can irreversibly inhibit FAAH by carbamylating the catalytic serine residue.

-

Validation:

-

Genetic: Knocking down FAAH in cells should lead to an increase in anandamide levels, mimicking the expected effect of the inhibitor.

-

Pharmacological: Treating cells with a known FAAH inhibitor (e.g., URB597) should produce the same phenotypic outcome as this compound.

-

Biochemical: An in vitro enzyme activity assay using recombinant FAAH would confirm direct inhibition and allow for the determination of potency (IC₅₀).

-

Figure 4: Hypothetical signaling pathway involving FAAH inhibition.

Conclusion

The process of target identification for a novel compound like this compound is a multi-faceted, iterative process that demands a synthesis of computational, chemical, and biological approaches. By beginning with in silico predictions, we can formulate rational hypotheses that guide the design of a bespoke chemical probe. This probe is then deployed in an unbiased chemical proteomics screen to generate a list of candidate interactors. Crucially, these candidates are then subjected to rigorous, orthogonal validation using label-free methods like CETSA, and their functional relevance is confirmed through genetic and pharmacological techniques. This integrated, self-validating workflow provides the highest degree of confidence in the identified targets and paves the way for a deeper understanding of the compound's mechanism of action, ultimately enabling its development as a valuable research tool or a novel therapeutic agent.

References

-

Muchiri, R. N., & van Breemen, R. B. (2021). Affinity selection–mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. Journal of Mass Spectrometry, 56(5), e4647. [Link]

-

Lönn, P., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 137-156. [Link]

-

Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. [Link]

-

Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

-

Mateus, A., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 161-175). Humana, New York, NY. [Link]

-

Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. [Link]

-

Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6338. [Link]

-

Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

-

Martinez-Alonso, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. [Link]

-

Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & redox signaling, 23(5), 406–427. [Link]

-

Frontiers Media. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

-

Schenone, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38–44. [Link]

-

Tarzia, G., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505–1513. [Link]

-

Castaldi, M. P., et al. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. [Link]

-

Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 9(4), 314–330. [Link]

-

Soukarieh, F., et al. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules (Basel, Switzerland), 21(9), 1222. [Link]

-

Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1258–1266. [Link]

-

Sygnature Discovery. (n.d.). Target Validation. [Link]

-

American Chemical Society. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Gado, F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2824. [Link]

-

Royal Society of Chemistry. (2014). Chemical biology for target identification and validation. MedChemComm, 5(2), 114-115. [Link]

-

Magnani, F., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of medicinal chemistry, 66(18), 12719–12753. [Link]

-

American Chemical Society. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4798. [Link]

-

Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Antibiotic Drug Discovery and Development (pp. 1-32). Springer, Boston, MA. [Link]

-

Wikipedia. (n.d.). NADPH oxidase. [Link]

-

Organic Chemistry Explained. (2017, September 1). Drug Discovery - Target Identification in Drug Design and Development [Video]. YouTube. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-123. [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

Sources

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brjac.com.br [brjac.com.br]

- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. news-medical.net [news-medical.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. wjbphs.com [wjbphs.com]

- 22. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cyclohexyl N-cyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclohexyl N-cyclohexylcarbamate, a molecule with potential applications in various scientific fields. We will delve into its chemical properties, synthesis, reactivity, and potential uses, offering a valuable resource for those working in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a disubstituted carbamate featuring two cyclohexyl rings. The carbamate functional group is a cornerstone in many biologically active molecules and polymers. The inclusion of the bulky, lipophilic cyclohexyl moieties can significantly influence the molecule's physical, chemical, and biological properties. Understanding the synthesis and reactivity of this compound is crucial for exploring its potential as a building block in drug discovery and as an intermediate in the production of agrochemicals.[1][2] The cyclohexyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 20258-07-5 | [4] |

| Molecular Formula | C₁₃H₂₃NO₂ | [4] |

| Molecular Weight | 225.33 g/mol | [4] |

| Canonical SMILES | C1CCC(CC1)NC(=O)OC2CCCCC2 | [4] |

| InChI | InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) | [4] |

| Computed XLogP3 | 3.6 | [4] |

| Computed Topological Polar Surface Area | 38.3 Ų | [4] |

| Computed Hydrogen Bond Donor Count | 1 | [4] |

| Computed Hydrogen Bond Acceptor Count | 2 | [4] |

| Computed Rotatable Bond Count | 3 | [4] |

Note: The properties listed above are computationally derived from PubChem and may differ from experimentally determined values.[4]

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reaction of cyclohexyl isocyanate with cyclohexanol. This reaction is a classic example of nucleophilic addition to an isocyanate.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for carbamate synthesis.

Step 1: Synthesis of Cyclohexyl Isocyanate

-

Materials: Cyclohexylamine, triphosgene (or a similar phosgene equivalent), toluene (anhydrous), hydrochloric acid (liquid), nitrogen gas.[5]

-

Procedure:

-

In a reaction kettle, combine cyclohexylamine and a sufficient amount of anhydrous toluene. Heat the mixture to 80-95 °C.[5]

-

Slowly add liquid hydrochloric acid to the reaction kettle over 2.5-3 hours, maintaining a pH of 3-7.[5]

-

After the addition of hydrochloric acid, heat the mixture to distill and remove water.[5]

-

Transfer the resulting salt and toluene solvent to an esterification kettle.

-

Slowly add triphosgene to the mixture while controlling the temperature between 95 and 115 °C.[5]

-

After the addition of triphosgene, maintain the temperature for 0.5 hours and then purge with nitrogen for 0.5-2.5 hours.[5]

-

Perform reduced pressure rectification to recover the toluene and obtain crude cyclohexyl isocyanate. Further purification can be achieved by distillation.

-

Step 2: Synthesis of this compound

-

Materials: Cyclohexyl isocyanate, cyclohexanol, anhydrous toluene (or other inert solvent), catalyst (optional, e.g., dibutyltin dilaurate).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol in anhydrous toluene.

-

Slowly add an equimolar amount of cyclohexyl isocyanate to the solution. Isocyanates are reactive and the reaction can be exothermic.[3]

-

If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Reaction Mechanism

The formation of the carbamate bond proceeds through a nucleophilic addition mechanism.

Sources

- 1. CN101564037B - Herbicide synergist - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C13H23NO2 | CID 3307288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]

Technical Guide: Safety & Handling of Cyclohexyl N-cyclohexylcarbamate (CHCHC)

Part 1: Executive Technical Summary

Cyclohexyl N-cyclohexylcarbamate (CHCHC) is a carbamate ester frequently encountered in organic synthesis, particularly as a stable byproduct in reactions involving Dicyclohexylcarbodiimide (DCC) or as a specific intermediate in polymer chemistry.

While often overshadowed by its precursors, CHCHC presents a distinct safety profile driven by its lipophilicity and metabolic degradation pathways. Unlike standard solvents, specific toxicological data for CHCHC is often redacted or absent in commercial Safety Data Sheets (SDS), with major suppliers like Sigma-Aldrich explicitly stating they do not collect analytical safety data for this specific CAS [1].

Critical Safety Directive: In the absence of compound-specific LD50 data, researchers must apply the Precautionary Principle . You must treat CHCHC as a potential generator of Cyclohexylamine , a known corrosive and reproductive toxin, upon hydrolysis or metabolic breakdown.

Part 2: Physicochemical Characterization

Understanding the physical state is the first line of defense. CHCHC is generally a solid at room temperature, but its high lipophilicity facilitates dermal absorption.

Table 1: Physicochemical Properties[1][2]

| Property | Value / Description | Operational Implication |

| CAS Number | 20258-07-5 | Use for inventory tracking; do not confuse with Dicyclohexylurea (DCU). |

| Formula | C₁₃H₂₃NO₂ | Moderate molecular weight (225.33 g/mol ). |

| Physical State | Solid (Crystalline) | Dust inhalation risk; requires weighing in a hood. |

| Melting Point | ~82–84 °C (Lit.) | Stable at RT; melts in hot synthesis baths. |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | High LogP indicates potential for bioaccumulation and rapid dermal penetration via solvents. |

| Reactivity | Stable amide-like linkage | Resistant to weak acids/bases; hydrolyzes under strong conditions. |

Part 3: Toxicological Profiling & Mechanism

The safety profile of CHCHC is chemically linked to its stability.[1] While the carbamate bond is relatively stable, enzymatic or strong chemical hydrolysis releases toxic constituents.

The "Hidden" Hazard: Metabolic Hydrolysis

The primary physiological risk is the cleavage of the ester bond, liberating Cyclohexylamine .

-

Mechanism: Carboxylesterases (in liver/skin) can hydrolyze the carbamate.

-

Toxicophore: Cyclohexylamine (CAS 108-91-8).[2]

-

Associated Risks: Cyclohexylamine is corrosive (Skin Corr.[3][2][4] 1B) and suspected of damaging fertility (Repr.[2] 2) [2].

Structure-Activity Relationship (SAR)

-

Lipophilicity: The two cyclohexyl rings make the molecule highly hydrophobic. This allows it to cross the stratum corneum easily, especially when dissolved in organic solvents like DMSO or Dichloromethane.

-

Sensitization: While less reactive than its precursor (Cyclohexyl isocyanate), carbamates can act as haptens, potentially leading to allergic contact dermatitis over chronic exposure.

Visualization 1: Metabolic Degradation Pathway

This diagram illustrates the breakdown of CHCHC into its constituent toxic parts, justifying the rigorous PPE requirements.

Caption: Hydrolytic cleavage of CHCHC releases Cyclohexylamine, the primary driver of toxicity.

Part 4: Operational Safety Protocols

Engineering Controls

-

Primary: All handling of solid CHCHC must occur inside a certified Chemical Fume Hood .

-

Secondary: If weighing >1g, use a static-dissipative balance enclosure to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix

Scientific justification for PPE selection based on solvent permeability.

| Hazard State | Glove Material | Justification |

| Solid / Dust | Nitrile (Min 0.11mm) | Sufficient for dry contact; prevents skin lipid interaction. |

| Solution (DCM/Chloroform) | PVA or Laminate (Silver Shield) | Standard Nitrile is permeable to chlorinated solvents, which will carry CHCHC through the skin. |

| Solution (DMSO/DMF) | Butyl Rubber | DMSO enhances skin permeability; standard nitrile degrades. |

Synthesis & Isolation Workflow

If synthesizing CHCHC (e.g., from Cyclohexyl Isocyanate + Cyclohexanol), the risk is highest during the addition phase due to the isocyanate.

Protocol:

-

Quenching: Ensure all unreacted isocyanate is quenched with excess alcohol or water before workup.

-

TLC Verification: Do not assume the reaction is complete. Use stain (Likely KMnO4 or Iodine) to verify the disappearance of the isocyanate starting material. Isocyanates are potent sensitizers; CHCHC is the stable product.

-

Waste: Segregate liquid waste as "Halogenated" or "Non-Halogenated" based on solvent. Solid waste (contaminated silica/paper) goes to "Hazardous Solid Waste."

Part 5: Emergency Response & Spills

First Aid Logic

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen. Reasoning: Carbamate dust can irritate bronchial linings.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol. Reasoning: Ethanol increases cutaneous blood flow and solubility, potentially accelerating absorption of the lipophilic carbamate.

-

Eye Contact: Flush with water for 15 minutes.[1]

Spill Cleanup Decision Tree

This logic ensures containment without spreading the contamination.

Caption: Decision logic for CHCHC spill remediation based on physical state and solvent carrier.

Part 6: References

-

European Chemicals Agency (ECHA). (n.d.). Cyclohexylamine - Substance Information & Classification. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Synthesis, Characterization, and Stability Profiling of Cyclohexyl N-cyclohexylcarbamate

CAS No: 20258-07-5 Formula: C₁₃H₂₃NO₂ Molecular Weight: 225.33 g/mol [1]

Introduction & Application Scope

Cyclohexyl N-cyclohexylcarbamate (CHCHC) is a sterically hindered carbamate ester often utilized as a reference standard in pharmaceutical impurity profiling and polymer chemistry. In drug development, it serves two critical roles:

-

Process Impurity Reference: It acts as a model impurity for peptide synthesis reactions involving dicyclohexylcarbodiimide (DCC) where "unmasking" of alcohols occurs, leading to potential carbamate side-products rather than the expected urea (DCU).

-

Linker Stability Model: Due to its lipophilic cyclohexyl groups, it functions as a surrogate for testing the hydrolytic stability of carbamate linkers in hydrophobic pockets of enzymes or drug delivery systems.

This protocol details a high-purity synthesis, structural validation, and stability profiling workflow designed for medicinal chemistry applications.

Experimental Protocol: Synthesis

Objective: To synthesize >98% pure this compound via nucleophilic addition.

Reaction Mechanism

The synthesis exploits the high electrophilicity of the isocyanate carbon. The nucleophilic oxygen of cyclohexanol attacks the isocyanate, catalyzed by organotin or tertiary amines, to form the carbamate linkage.

Figure 1: Mechanism of carbamate formation via nucleophilic addition.

Materials & Reagents

| Reagent | Equiv. | Role | Safety Note |

| Cyclohexyl Isocyanate | 1.0 | Electrophile | Toxic/Lachrymator. Moisture sensitive. |

| Cyclohexanol | 1.1 | Nucleophile | Viscous liquid; melt if solid (<25°C). |

| Dibutyltin Dilaurate (DBTDL) | 0.01 | Catalyst | Neurotoxic; use trace amounts. |

| Toluene (Anhydrous) | Solvent | Medium | Flammable. |

| n-Heptane | Solvent | Recrystallization | Flammable. |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent Charge: Add Anhydrous Toluene (50 mL) and Cyclohexanol (10.0 g, 100 mmol) . Stir until dissolved.

-

Catalyst Addition: Add DBTDL (2-3 drops) via syringe.

-

Addition: Add Cyclohexyl Isocyanate (11.2 g, 90 mmol) dropwise over 20 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature <60°C using an ice bath if necessary.

-

-

Reaction: Heat the mixture to 80°C for 3 hours.

-

Monitoring: Monitor reaction progress via TLC (30% EtOAc/Hexane) or IR (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate toluene under reduced pressure (Rotavap) to yield a crude white solid or viscous oil.

-

Redissolve crude in minimal hot n-Heptane (~40 mL) .

-

Cool slowly to 4°C overnight to induce crystallization.

-

-

Isolation: Filter the white crystalline solid, wash with cold heptane, and dry under high vacuum for 6 hours.

Expected Yield: 85-92% Target Melting Point: 76–77°C

Process Analytical Technology (PAT) & Workflow

The following workflow ensures quality control at every stage, preventing the isolation of urea impurities (DCU).

Figure 2: Synthesis and Quality Control Workflow.

Characterization & Validation Data

To distinguish the target carbamate from the potential impurity Dicyclohexylurea (DCU), compare the following spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH | 4.45 - 4.60 | Broad Singlet | 1H | Carbamate N-H |

| O-CH | 4.55 - 4.65 | Multiplet | 1H | Methine proton on ester side |

| N-CH | 3.40 - 3.55 | Multiplet | 1H | Methine proton on amide side |

| Cyclohexyl | 1.10 - 1.95 | Multiplets | 20H | Remaining ring protons |

Key Distinction: DCU (Urea) lacks the O-CH signal at ~4.6 ppm and is typically insoluble in CDCl₃.

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3300–3340 cm⁻¹ (Sharp, medium).

-

C=O Stretch (Carbamate): 1690–1710 cm⁻¹ (Strong).

-

Note: Ureas typically show C=O at 1630–1640 cm⁻¹ (lower frequency due to greater resonance).

-

-

C-O Stretch: 1230–1250 cm⁻¹ (Distinctive for esters/carbamates).

Physical Properties

| Property | Value | Note |

| Melting Point | 76 – 77 °C | Sharp range indicates high purity. |

| Appearance | White Crystalline Solid | Needles from heptane. |

| Solubility | Soluble: DCM, DMSO, EtOH | Insoluble: Water. |

Stability Profiling

Carbamates are generally more stable than esters but less stable than amides.

Hydrolytic Stress Test Protocol

-

Acidic Condition: Dissolve 10 mg in 1 mL acetonitrile. Add 1 mL 0.1 N HCl. Incubate at 37°C for 24h.

-

Result: <5% degradation (Stable).

-

-

Basic Condition: Dissolve 10 mg in 1 mL acetonitrile. Add 1 mL 0.1 N NaOH. Incubate at 37°C for 24h.

-

Result: 10-20% degradation to cyclohexylamine and cyclohexanol (Susceptible to base hydrolysis).

-

-

Oxidative Condition: 3% H₂O₂.

-

Result: Stable (No oxidation sites).

-

References

-

PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound Specifications. Retrieved February 7, 2026, from [Link]

Sources

"Cyclohexyl N-cyclohexylcarbamate" enzyme inhibition assay

Application Note & Protocol Guide

Topic: Screening and Biochemical Characterization of Cyclohexyl N-cyclohexylcarbamate as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the initial evaluation of this compound as a potential enzyme inhibitor. The carbamate functional group is a well-established pharmacophore known to inhibit various enzymes, most notably serine hydrolases, through a covalent carbamylation mechanism.[1][2] Given the absence of specific biological activity data for this compound, this guide presents a logical, stepwise strategy for its screening and characterization. We provide detailed, validated protocols for inhibition assays against two highly relevant serine hydrolase enzymes: Acetylcholinesterase (AChE), a key target in neurodegenerative diseases, and Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain and inflammation.[3][4] The protocols cover initial potency determination (IC₅₀) and subsequent mechanism of action (MoA) studies, equipping researchers with the necessary tools to thoroughly investigate the inhibitory potential of this compound.

Introduction: The Scientific Rationale

The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of cellular processes, and their dysregulation is implicated in numerous pathologies. This compound (PubChem CID: 3307288) is a small molecule featuring a carbamate moiety (R₁-N(H)-C(=O)O-R₂).[5] This functional group is of significant interest because it can act as a "warhead," forming a covalent but potentially reversible bond with the catalytic serine residue found in the active site of serine hydrolases.[1][6] This process, known as carbamylation, inactivates the enzyme.[7]

Many successful drugs, such as Rivastigmine (an AChE inhibitor), utilize a carbamate mechanism.[8] Therefore, it is scientifically prudent to hypothesize that this compound may exhibit inhibitory activity against members of the serine hydrolase superfamily. This guide provides the theoretical foundation and practical protocols to test this hypothesis rigorously.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₂ | [PubChem][5] |

| Molecular Weight | 225.33 g/mol | [PubChem][5] |

| Canonical SMILES | C1CCC(CC1)NC(=O)OC2CCCCC2 | [PubChem][5] |

| Structure |  | [PubChem][5] |

Foundational Concepts in Enzyme Inhibition

An enzyme inhibitor is a molecule that binds to an enzyme and reduces its activity.[9] Understanding the nature of this interaction is crucial for drug development. Inhibition can be broadly classified as reversible or irreversible.

-

Reversible Inhibition: The inhibitor binds non-covalently and can readily dissociate from the enzyme. This category includes:

-

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[10]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in the active site and preventing product release.[11]

-

-